2,3-BIS({[(4-METHOXYPHENYL)METHYL]SULFANYL})QUINOXALINE
Overview
Description
2,3-BIS({[(4-METHOXYPHENYL)METHYL]SULFANYL})QUINOXALINE is an organic compound with a complex structure that includes quinoxaline and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-BIS({[(4-METHOXYPHENYL)METHYL]SULFANYL})QUINOXALINE typically involves multi-step organic reactions. One common method includes the reaction of quinoxaline derivatives with 4-methoxybenzyl mercaptan under specific conditions to introduce the methoxyphenylmethylsulfanyl groups. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,3-BIS({[(4-METHOXYPHENYL)METHYL]SULFANYL})QUINOXALINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler hydrocarbons.
Scientific Research Applications
2,3-BIS({[(4-METHOXYPHENYL)METHYL]SULFANYL})QUINOXALINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with research exploring its effects on various biological pathways.
Medicine: There is interest in its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,3-BIS({[(4-METHOXYPHENYL)METHYL]SULFANYL})QUINOXALINE involves its interaction with molecular targets in biological systems. This may include binding to specific proteins or enzymes, thereby modulating their activity. The pathways involved can vary depending on the specific application, but common targets may include signaling proteins and metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2,3-BIS(4-METHOXYPHENYL)QUINOXALINE
- 2,3-BIS(4-CHLORO-3-NITRO-PHENYL)QUINOXALINE
- 2,3-BIS(4-BROMO-PHENYL)QUINOXALINE
Uniqueness
2,3-BIS({[(4-METHOXYPHENYL)METHYL]SULFANYL})QUINOXALINE is unique due to the presence of methoxyphenylmethylsulfanyl groups, which can impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,3-bis[(4-methoxyphenyl)methylsulfanyl]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S2/c1-27-19-11-7-17(8-12-19)15-29-23-24(26-22-6-4-3-5-21(22)25-23)30-16-18-9-13-20(28-2)14-10-18/h3-14H,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHUKGKZKWEKCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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